2,4-Dimethyl-2'-methoxybenzophenone
Overview
Description
2,4-Dimethyl-2’-methoxybenzophenone is an organic compound with the molecular formula C16H16O2 It is a derivative of benzophenone, characterized by the presence of two methyl groups and a methoxy group attached to the benzene rings
Mechanism of Action
Target of Action
Benzophenone derivatives are known to interact with various enzymes and proteins within the cell .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzophenone derivatives are known to participate in various metabolic pathways, including catabolic pathways that break down larger molecules into smaller ones .
Result of Action
The reaction of benzophenone derivatives with various enzymes and proteins can lead to changes in cellular function .
Biochemical Analysis
Biochemical Properties
2,4-Dimethyl-2’-methoxybenzophenone plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2,4-Dimethyl-2’-methoxybenzophenone and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may have implications for its biochemical activity and potential toxicity .
Cellular Effects
2,4-Dimethyl-2’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,4-Dimethyl-2’-methoxybenzophenone has been associated with changes in the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of 2,4-Dimethyl-2’-methoxybenzophenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the activity of certain enzymes, such as cytochrome P450, by forming covalent bonds with the enzyme’s active site . This inhibition can lead to the accumulation of reactive metabolites, which may cause cellular damage and oxidative stress. Furthermore, 2,4-Dimethyl-2’-methoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethyl-2’-methoxybenzophenone can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-2’-methoxybenzophenone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2,4-Dimethyl-2’-methoxybenzophenone has been associated with persistent changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 2,4-Dimethyl-2’-methoxybenzophenone vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses of 2,4-Dimethyl-2’-methoxybenzophenone can cause liver and kidney damage, as well as disruptions in metabolic processes.
Metabolic Pathways
2,4-Dimethyl-2’-methoxybenzophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can undergo phase I and phase II metabolic reactions, leading to the formation of hydroxylated and conjugated metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 2,4-Dimethyl-2’-methoxybenzophenone can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 2,4-Dimethyl-2’-methoxybenzophenone within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, 2,4-Dimethyl-2’-methoxybenzophenone can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 2,4-Dimethyl-2’-methoxybenzophenone within tissues can vary depending on factors such as tissue type and blood flow.
Subcellular Localization
The subcellular localization of 2,4-Dimethyl-2’-methoxybenzophenone can influence its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 2,4-Dimethyl-2’-methoxybenzophenone to specific compartments can be mediated by targeting signals and post-translational modifications. For example, the presence of specific amino acid sequences can direct 2,4-Dimethyl-2’-methoxybenzophenone to the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process uses 2,4-dimethylbenzoyl chloride and 2-methoxybenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows: [ \text{2,4-dimethylbenzoyl chloride} + \text{2-methoxybenzene} \xrightarrow{\text{AlCl}_3} \text{2,4-Dimethyl-2’-methoxybenzophenone} ]
Industrial Production Methods: In industrial settings, the production of 2,4-Dimethyl-2’-methoxybenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2’-methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated benzophenone derivatives.
Scientific Research Applications
2,4-Dimethyl-2’-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of UV-absorbing agents and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dimethylbenzophenone: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxybenzophenone: Lacks the methyl groups, affecting its reactivity and applications.
4-Methoxybenzophenone: Similar structure but with the methoxy group in a different position.
Uniqueness: 2,4-Dimethyl-2’-methoxybenzophenone is unique due to the combined presence of two methyl groups and a methoxy group, which confer distinct chemical and physical properties. This combination enhances its stability and reactivity, making it suitable for specific applications that other benzophenone derivatives may not fulfill.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-9-13(12(2)10-11)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLRFVDAMAYAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641459 | |
Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-50-2 | |
Record name | (2,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.